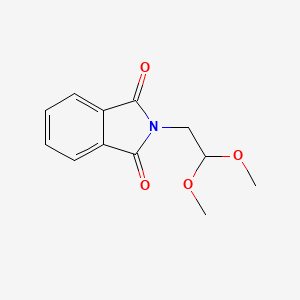

N-(2,2-Dimethoxyethyl)phthalimide

Description

Contextualization within Amine Precursor Chemistry and Nitrogen Protection

In the broad field of organic synthesis, the introduction of a primary amine group is a fundamental transformation. N-(2,2-Dimethoxyethyl)phthalimide serves as a precursor to 2,2-dimethoxyethanamine. The phthalimide (B116566) group acts as a masked form of a primary amine. This strategy is rooted in the Gabriel synthesis, a well-established method for preparing primary amines that avoids the overalkylation often encountered with the use of ammonia (B1221849) or other primary amines. masterorganicchemistry.comkhanacademy.org The phthalimide nitrogen is significantly less nucleophilic due to the presence of the two adjacent carbonyl groups, which allows for a single, controlled alkylation. masterorganicchemistry.com Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) or through acid or base hydrolysis, liberates the desired primary amine. wikipedia.orgmasterorganicchemistry.comyoutube.com

Strategic Significance of the Phthalimide Moiety in Controlled Synthesis

The phthalimide group is more than just a simple protecting group for nitrogen; its strategic importance in controlled synthesis is multifaceted. organic-chemistry.orgchemicalbook.com Firstly, its two carbonyl groups withdraw electron density from the nitrogen atom, rendering the N-H proton in phthalimide itself acidic and easy to deprotonate, facilitating N-alkylation reactions. wikipedia.orgyoutube.com Once the N-alkyl bond is formed, as in this compound, the nitrogen is effectively protected from participating in undesired side reactions. nih.govacs.org

The steric bulk of the phthalimide group can also play a crucial role in directing the stereochemical outcome of reactions at other sites within the molecule, acting as a stereodirecting group. nih.govacs.org Furthermore, the electron-withdrawing nature of the phthalimide can influence the reactivity of nearby C-H bonds, providing a level of control in C-H functionalization reactions. nih.govacs.org The removal of the phthalimide group to unveil the primary amine can be achieved under various conditions, offering flexibility in the final deprotection step of a synthetic sequence. organic-chemistry.orgchemicalbook.com

| Functional Moiety | Role | Key Features | Reference |

|---|---|---|---|

| Phthalimide | Nitrogen Protecting Group / Amine Precursor | Prevents over-alkylation; stable to many reagents; can be removed to yield a primary amine. | masterorganicchemistry.comorganic-chemistry.orgnih.govacs.org |

| Dimethoxyethyl (Acetal) | Latent Aldehyde | Protects the aldehyde functionality; stable to basic and nucleophilic conditions; can be hydrolyzed with acid to reveal the aldehyde. | organic-chemistry.orgyoutube.com |

Importance of the Dimethoxyethyl Acetal (B89532) Group as a Versatile Latent Aldehyde and Synthetic Handle

The dimethoxyethyl group is a dimethyl acetal, which serves as a protecting group for an aldehyde. organic-chemistry.org This "latent aldehyde" is a powerful tool in multistep synthesis. Acetals are stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.org This stability allows chemists to perform a variety of chemical transformations on other parts of the molecule, such as modifications involving the phthalimide ring or future deprotection of the amine, without affecting the aldehyde functionality.

When desired, the aldehyde can be readily unmasked through acid-catalyzed hydrolysis. organic-chemistry.orgyoutube.com This revealed aldehyde can then participate in a host of subsequent reactions, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations, making the dimethoxyethyl group a versatile synthetic handle for the elaboration of complex molecular architectures.

Historical Overview of the Compound's Emergence in Academic Research

The synthesis of N-substituted phthalimides has been a cornerstone of organic chemistry for over a century, with the Gabriel synthesis first being reported in 1887. masterorganicchemistry.com The specific compound, this compound, has appeared in the chemical literature as a useful building block in various synthetic endeavors. Its preparation is often achieved through the reaction of potassium phthalimide with a suitable electrophile, such as bromoacetaldehyde (B98955) dimethyl acetal, which is a variation of the classic Gabriel synthesis. chemicalbook.com Another common route involves the condensation of phthalic anhydride (B1165640) with aminoacetaldehyde dimethyl acetal. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-10(17-2)7-13-11(14)8-5-3-4-6-9(8)12(13)15/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSDOJMUZFFCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181771 | |

| Record name | N-(2,2-Dimethoxyethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27328-34-3 | |

| Record name | 2-(2,2-Dimethoxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27328-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxyethyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027328343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2-Dimethoxyethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-dimethoxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,2 Dimethoxyethyl Phthalimide

Direct N-Alkylation Approaches of Phthalimide (B116566)

Direct N-alkylation of the phthalimide nitrogen is a cornerstone of the Gabriel synthesis of primary amines and can be effectively applied to the preparation of N-(2,2-Dimethoxyethyl)phthalimide. masterorganicchemistry.com This method relies on the nucleophilic character of the phthalimide anion, which readily displaces a halide from a suitable alkylating agent.

Reaction with Halogenated Acetals

Halogenated acetals, such as bromoacetaldehyde (B98955) dimethyl acetal (B89532) and chloroacetaldehyde dimethyl acetal, serve as effective electrophiles in the N-alkylation of phthalimide. The reaction typically proceeds via an SN2 mechanism.

The reaction of potassium phthalimide with bromoacetaldehyde dimethyl acetal represents a direct application of the Gabriel synthesis. masterorganicchemistry.com In this procedure, phthalimide is first deprotonated by a base, such as potassium hydroxide (B78521), to form the more nucleophilic potassium phthalimide. orgsyn.org This salt is then reacted with bromoacetaldehyde dimethyl acetal. The use of a polar aprotic solvent like dimethylformamide (DMF) is common as it can accelerate the rate of SN2 reactions. iu.edu

A detailed, analogous procedure for the synthesis of N-(2-bromoethyl)phthalimide from potassium phthalimide and 1,2-dibromoethane provides a framework for this reaction. orgsyn.org In this established synthesis, potassium phthalimide is heated with an excess of the alkylating agent. orgsyn.org After the reaction, the excess alkylating agent is removed, and the product is isolated and purified. orgsyn.org

Table 1: Representative Reaction Conditions for N-Alkylation of Potassium Phthalimide with a Bromo-Compound (Analogous to Bromoacetaldehyde Dimethyl Acetal)

| Parameter | Value | Reference |

| Reactants | Potassium Phthalimide, 1,2-Dibromoethane | orgsyn.org |

| Solvent | None (excess reactant acts as solvent) | orgsyn.org |

| Temperature | 180-190 °C | orgsyn.org |

| Reaction Time | 12 hours | orgsyn.org |

| Yield | 69-79% | orgsyn.org |

Note: The data in Table 1 is for the synthesis of N-(2-bromoethyl)phthalimide and serves as an illustrative example for the reaction with bromoacetaldehyde dimethyl acetal.

Similar to its bromo- a chloroacetaldehyde dimethyl acetal can also be employed as the alkylating agent. While chlorides are generally less reactive than bromides in SN2 reactions, the synthesis can still be effectively carried out, often requiring slightly more forcing conditions or the use of a catalyst to enhance the reaction rate. The use of solvents like DMF or acetone in the presence of a base such as potassium carbonate is a common practice for the N-alkylation of phthalimides with alkyl chlorides. iu.edubeilstein-journals.org The addition of a catalytic amount of iodide salt can also facilitate the reaction through the in situ formation of the more reactive iodoacetal.

Condensation Reactions with Aminoacetaldehyde Dimethyl Acetal

An alternative and highly efficient route to this compound involves the condensation of a phthalic acid derivative with aminoacetaldehyde dimethyl acetal. This method forms the imide ring in a single step through a dehydration process.

The reaction between phthalic anhydride (B1165640) and a primary amine is a widely used method for the synthesis of N-substituted phthalimides. sphinxsai.comsphinxsai.comresearchgate.net This reaction typically proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide. The reaction is often carried out at elevated temperatures in a high-boiling solvent such as glacial acetic acid or by neat fusion of the reactants. sphinxsai.comsphinxsai.com

The synthesis of N-phthaloyl derivatives of amino acids provides a well-documented analogy for this transformation. sphinxsai.com In these procedures, the amino acid is heated with phthalic anhydride, leading to the formation of the corresponding N-phthaloyl amino acid with the elimination of a molecule of water. sphinxsai.com

Table 2: General Conditions for the Condensation of Phthalic Anhydride with Amines (Analogous to Aminoacetaldehyde Dimethyl Acetal)

| Parameter | Value | Reference |

| Reactants | Phthalic Anhydride, Primary Amine (e.g., Amino Acid) | sphinxsai.com |

| Solvent | Glacial Acetic Acid | sphinxsai.com |

| Temperature | Reflux | sphinxsai.com |

| Reaction Time | 2 hours | sphinxsai.com |

| Yield | 44.3 - 87.1% | sphinxsai.com |

Note: The data in Table 2 is for the synthesis of N-phthaloyl amino acids and serves as an illustrative example for the reaction with aminoacetaldehyde dimethyl acetal.

Phthalic acid itself can also be used as a precursor for the synthesis of this compound. sphinxsai.comchemistnotes.com The reaction with aminoacetaldehyde dimethyl acetal would require more stringent dehydrating conditions compared to the use of phthalic anhydride, as two molecules of water are eliminated. This is typically achieved by heating the mixture at high temperatures, often in the range of 170-180 °C, sometimes with azeotropic removal of water using a solvent like toluene. sphinxsai.com The direct fusion of phthalic acid with the amine at elevated temperatures is also a viable, solvent-free approach. chemistnotes.comorgsyn.org

Catalytic and Mechanistic Enhancements in Synthesis

Recent advancements in the synthesis of N-substituted phthalimides, including this compound, have centered on the development of more sustainable and efficient catalytic systems and reaction conditions. These enhancements aim to reduce reaction times, minimize waste, and improve product yields and purity.

The traditional and most straightforward approach to the synthesis of this compound is a transition-metal-free N-alkylation, which aligns with the principles of the Gabriel synthesis. This method relies on the nucleophilic substitution reaction between a phthalimide salt and an alkyl halide. The process is inherently metal-free, which is advantageous for applications where metal contamination is a concern.

The reaction typically begins with the deprotonation of phthalimide using a base to form a potent nucleophile, the phthalimide anion. This anion then attacks the electrophilic carbon of 2-bromo-1,1-dimethoxyethane, displacing the bromide ion and forming the desired N-substituted product. Common bases used for this purpose include potassium hydroxide or potassium carbonate. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) being favored as they effectively solvate the cation of the base and promote the SN2 reaction pathway. researchgate.netresearchgate.net

The general reaction scheme is as follows:

Step 1: Deprotonation of Phthalimide: Phthalimide reacts with a base (e.g., KOH) to form potassium phthalimide.

Step 2: N-Alkylation: Potassium phthalimide reacts with 2-bromo-1,1-dimethoxyethane in a solvent like DMF at an elevated temperature.

While this method is well-established, ongoing research seeks to optimize conditions to improve yields and reduce reaction times, often by exploring alternative bases and solvent systems.

Table 1: Representative Conditions for Transition-Metal-Free N-Alkylation of Phthalimides

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Bromide | Potassium Hydroxide | DMF | 90 | Not Specified | 70-90 | researchgate.net |

| Benzyl Bromide | Anhydrous K₂CO₃ | DMF | 140-145 | 2.25 | 86.3 | iu.edu |

| n-Hexyl Bromide | Anhydrous K₂CO₃ | DMF | Not Specified | Not Specified | 34.7 | iu.edu |

Note: This data is for analogous N-alkylphthalimides due to the absence of specific literature data for this compound under these exact conditions.

Mechanochemistry offers a green and highly efficient alternative for the N-alkylation of imides, including phthalimide. This solvent-free approach utilizes mechanical energy, typically through ball milling, to initiate and sustain the chemical reaction. The absence of bulk solvents significantly reduces waste and can lead to shorter reaction times and higher yields. orgsyn.org

In a typical mechanochemical synthesis of an N-alkylphthalimide, the solid reactants—phthalimide, a base such as potassium carbonate, and the alkyl halide—are placed in a milling jar with grinding balls. The high-energy collisions between the balls and the reactants provide the necessary activation energy for the reaction to proceed. This method has been shown to be effective for a wide range of imides and alkyl halides. orgsyn.org

A key advantage of mechanosynthesis is the potential for in-situ formation of the potassium phthalimide salt, which then reacts with the alkyl halide within the same reaction vessel without the need for isolation. orgsyn.org Liquid-assisted grinding (LAG), where a very small amount of a liquid is added, can sometimes accelerate the reaction.

Table 2: Comparison of Mechanochemical N-Alkylation of Phthalimide with Various Alkyl Halides

| Alkyl Halide | Base | Grinding Time | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | 1 h (after 1h pre-grinding with base) | 95 | orgsyn.org |

| Ethyl Bromoacetate | K₂CO₃ | 1 h (after 1h pre-grinding with base) | 92 | orgsyn.org |

| 1,3-Dibromopropane | K₂CO₃ | 1 h (after 1h pre-grinding with base) | 85 | orgsyn.org |

Note: This data is for analogous N-alkylphthalimides, illustrating the general effectiveness of the mechanochemical approach.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles compared to conventional heating methods. neliti.comrsc.org

The principle behind microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the activation energy barrier more efficiently than conventional heating. For the N-alkylation of phthalimide, a mixture of potassium phthalimide (or phthalimide and a base) and 2-bromo-1,1-dimethoxyethane in a suitable solvent is subjected to microwave irradiation at a controlled temperature and power.

The use of microwave assistance is compatible with various bases and solvents, and solvent-free "dry" conditions have also been successfully employed for the synthesis of phthalimide derivatives, further enhancing the green credentials of this method. neliti.com

Table 3: Microwave-Assisted Synthesis of N-Alkyl Phthalimide Analogs

| Amine/Alkyl Halide | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Phthalic Anhydride + Amino Acids | Solvent-free | Not Specified | Not Specified | Excellent | neliti.com |

| 4-Aminoquinoline-diamines + Phthalic Anhydrides | DMSO | Not Specified | 2 | 81-92 | rsc.org |

| L-Glutamic Acid + Phthalic Anhydride (multi-step) | Pyridine | 100 | 15 | 37 (overall) | chemicalbook.com |

Note: This table presents data for the synthesis of various phthalimide derivatives to demonstrate the general parameters and effectiveness of microwave-assisted synthesis.

In the N-alkylation of phthalimide, particularly when using less reactive alkyl halides such as bromides and chlorides, the addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can be advantageous. iu.edu This is an application of the Finkelstein reaction, where the in-situ generation of a more reactive alkyl iodide accelerates the rate of nucleophilic substitution.

The iodide ion acts as a nucleophilic catalyst. It displaces the bromide from 2-bromo-1,1-dimethoxyethane to form the more reactive 2-iodo-1,1-dimethoxyethane intermediate. The phthalimide anion then more readily attacks this intermediate to form the final product. The iodide ion is regenerated in this process, allowing it to participate in further catalytic cycles. This strategy can lead to higher yields and shorter reaction times without the need for harsher reaction conditions. iu.edu

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically investigated include the choice of base, solvent, temperature, reaction time, and the stoichiometry of the reactants.

Base: The choice of base is important for the initial deprotonation of phthalimide. While strong bases like potassium hydroxide are effective, weaker bases like potassium carbonate are often sufficient, especially under mechanochemical or phase-transfer catalysis conditions. orgsyn.org The use of a weaker base can sometimes prevent side reactions.

Solvent: As previously mentioned, polar aprotic solvents like DMF are generally preferred for the Gabriel synthesis as they promote SN2 reactions. researchgate.netresearchgate.net However, for greener approaches, solvent-free conditions (mechanochemistry) or the use of more environmentally benign solvents are explored.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts. Microwave-assisted synthesis allows for rapid heating to high temperatures, significantly reducing the required reaction time. rsc.org Optimization involves finding the balance that provides the highest conversion to the desired product in the shortest time.

Stoichiometry: The molar ratio of the reactants can influence the outcome of the reaction. In the synthesis of related N-(bromoalkyl)phthalimides from dibromoalkanes, using a significant excess of the dibromoalkane is crucial to favor the formation of the mono-substituted product over the di-substituted byproduct. google.com A similar principle would apply to prevent any potential side reactions with the starting materials for this compound synthesis.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of N 2,2 Dimethoxyethyl Phthalimide

Transformations Involving the Phthalimide (B116566) Nitrogen Center

The phthalimide group serves as a robust protecting group for the primary amine. Its removal, or deprotection, is a key transformation, enabling the liberation of the amine for subsequent reactions. The reactivity of the N-substituted phthalimide framework itself is also a notable aspect of its chemistry.

The cleavage of the phthalimide group to release the primary amine is a fundamental reaction of N-(2,2-Dimethoxyethyl)phthalimide. Several methods have been developed to achieve this transformation under various conditions, ranging from harsh to exceptionally mild.

Hydrazinolysis is a classic and widely used method for the cleavage of N-substituted phthalimides. thieme-connect.de The most common procedure, often referred to as the Ing-Manske procedure, involves reacting the phthalimide derivative with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) in a solvent such as ethanol (B145695) or methanol (B129727) at reflux. thermofisher.comresearchgate.net

The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization that results in the formation of the free primary amine and a highly stable, often insoluble, cyclic byproduct, phthalhydrazide (B32825) (2,3-dihydro-1,4-phthalazinedione). byjus.comlibretexts.orgrsc.org The precipitation of phthalhydrazide helps to drive the reaction to completion. While effective, this method can sometimes require harsh refluxing conditions, and the high toxicity of hydrazine is a consideration. thermofisher.comgoogle.com For sensitive substrates, milder conditions using hydrazine at room temperature in solvents like THF or methanol can also be effective. rsc.orgresearchgate.net

Table 1: General Conditions for Hydrazinolysis of N-Alkylphthalimides

| Reagent | Solvent | Temperature | Duration | Byproduct |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol/Methanol | Reflux | 1-2 hours | Phthalhydrazide |

This table presents typical conditions for the hydrazinolysis reaction. Specific conditions for this compound may vary.

To circumvent the often harsh conditions of hydrazinolysis, milder reductive deprotection methods have been developed. thermofisher.comorganic-chemistry.org An efficient, two-stage, one-flask procedure utilizes sodium borohydride (B1222165) (NaBH₄) in a mixture of 2-propanol and water, followed by treatment with acetic acid. organic-chemistry.orgmdma.chchemicalbook.com This method is prized for its mild, near-neutral conditions, which are compatible with a wide range of functional groups and are particularly advantageous in peptide synthesis to avoid racemization. organic-chemistry.orgmdma.chorganic-chemistry.org

The mechanism involves the selective reduction of one of the phthalimide carbonyl groups to a hydroxyl group, forming an o-hydroxymethyl benzamide (B126) intermediate. organic-chemistry.orgmdma.ch Subsequent treatment with acid, such as aqueous acetic acid, promotes the cyclization of this intermediate into phthalide, with the concomitant release of the desired primary amine. organic-chemistry.orgmdma.ch The neutral byproduct, phthalide, can be easily removed by extraction. mdma.ch

Table 2: Reductive Deprotection of Phthalimides using NaBH₄

| Step | Reagents | Solvent | Temperature | Intermediate/Byproduct |

|---|---|---|---|---|

| 1. Reduction | Sodium Borohydride (NaBH₄) | 2-Propanol / H₂O | Room Temperature | o-Hydroxymethyl benzamide |

This table outlines the two-stage process for the mild deprotection of phthalimides. organic-chemistry.orgmdma.ch

Alkaline hydrolysis represents another route for phthalimide cleavage. organic-chemistry.org This method typically involves heating the N-substituted phthalimide with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). byjus.comunacademy.com The reaction proceeds through nucleophilic attack by the hydroxide ion on the carbonyl carbons. unacademy.com

However, this method can be harsh and may not be suitable for base-sensitive substrates. thermofisher.com A common issue is that the hydrolysis may stop at the intermediate phthalamic acid salt stage. google.com Complete liberation of the free amine often requires a subsequent acidification step to hydrolyze the phthalamic acid. libretexts.orggoogle.com The conditions can lead to side reactions, and the yields can sometimes be low. byjus.com Alternative reagents, such as aqueous methylamine, have also been employed for cleavage at room temperature, proceeding via aminolysis of the imide bonds. cdnsciencepub.com

The phthalimide framework itself possesses distinct reactivity. The two carbonyl groups impart a strong electron-withdrawing effect, which significantly influences the properties of the nitrogen atom and the attached substituent. vedantu.com This electron-withdrawing nature makes the nitrogen atom's lone pair less available, rendering N-alkyl phthalimides, like this compound, significantly less nucleophilic than typical amines. masterorganicchemistry.com

The electrophilic character of the carbonyl carbons is the key to the deprotection strategies, as they are susceptible to attack by various nucleophiles, including hydrazine, hydroxide ions, and other amines. byjus.comcdnsciencepub.comunt.edu Investigations into the reaction of N-substituted phthalimides with alkylamines have shown that cleavage of the imide ring can occur to form N,N'-disubstituted phthalamides. unt.edu The reactivity is influenced by steric factors related to both the N-substituent and the attacking amine. unt.edu

Controlled Deprotection Strategies for Amine Liberation

Reactions at the Dimethoxyethyl Acetal (B89532) Functionality

The dimethoxyethyl group of this compound contains an acetal functional group. Acetals are generally characterized by their stability under neutral and basic conditions, a property that makes them excellent protecting groups for aldehydes. nih.govstackexchange.commasterorganicchemistry.com They are, however, readily hydrolyzed under acidic conditions. nih.gov

The hydrolysis of the acetal in this compound unmasks the aldehyde functionality, yielding N-(2-oxoethyl)phthalimide. This reaction is typically carried out using aqueous acid (e.g., H₃O⁺). libretexts.org The mechanism for acid-catalyzed acetal hydrolysis proceeds through the protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion (or carboxonium ion). nih.gov Subsequent attack by water and deprotonation yields the hemiacetal, which is in equilibrium with the final aldehyde product.

The stability and rate of hydrolysis can be influenced by the electronic effects of the N-phthalimide group. nih.gov The electron-withdrawing nature of the phthalimide can destabilize the positively charged carboxonium ion intermediate, thereby affecting the reaction kinetics compared to acetals with electron-donating substituents. nih.gov

Acid-Catalyzed Hydrolysis to Reactive Aldehyde Intermediates

The acetal group in this compound can undergo acid-catalyzed hydrolysis to yield a reactive aldehyde intermediate. This transformation is a key step in various synthetic pathways, allowing for the introduction of an aldehyde functionality. The hydrolysis is typically carried out in the presence of an acid catalyst and water. For instance, the hydrolysis of N-ethylphthalimide, a related compound, in the presence of acid and water yields phthalic acid and ethanamine. youtube.com A study on the acid-catalyzed hydrolysis of N-(4-substituted arylthio)phthalimides in concentrated aqueous mineral acids demonstrated that the reaction proceeds via an A-2 mechanism at low acidity. researchgate.net

In a related example, an unexpected acid-catalyzed aromatization of a phthalimide-substituted 2-(1-hydroxyethyl)cyclohex-2-enone occurred during an attempt to protect the keto group as a 1,3-dioxolane (B20135) using ethylene (B1197577) glycol and p-toluenesulfonic acid. nih.gov This highlights the potential for unforeseen but synthetically useful transformations under acidic conditions.

Acetal Exchange and Transacetalization Studies

Acetal exchange, or transacetalization, is another important reaction of this compound. This process involves the reaction of the acetal with an alcohol or a diol in the presence of an acid catalyst, leading to the formation of a new acetal. This reaction is useful for modifying the protecting group or for introducing new functional groups into the molecule.

Studies have shown the efficient aerobic oxidation of various acetals to esters using N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) as catalysts under mild conditions. organic-chemistry.org While not a direct acetal exchange, this demonstrates the reactivity of the acetal group under specific catalytic conditions. organic-chemistry.org

Formation of O,S- and O,O-Acetals in Related Transformations

The principles of acetal chemistry extend to the formation of mixed acetals, such as O,S-acetals. These can be synthesized by reacting an ortho-bromo aromatic aldehyde with 2-mercaptoethanol (B42355) in the presence of an acid catalyst. nih.gov This methodology can be conceptually applied to transformations involving this compound, where the aldehyde intermediate generated from hydrolysis could react with a thiol to form an O,S-acetal.

Furthermore, the synthesis of N,O-acetals has been achieved through the reaction of N-acyl phthalimides with aldehydes. nsf.gov This reaction is mediated by substoichiometric amounts of sodium iodide and potassium phthalimide. nsf.gov Hypervalent iodine(III) reagents have also been used for the direct synthesis of N,O-acetals from α-amino acids or α-amino alcohols. rsc.org

Comprehensive Intermolecular and Intramolecular Reactivity Studies

Nucleophilic Addition Pathways at the Phthalimide Nitrogen

The nitrogen atom of the phthalimide group in this compound is susceptible to nucleophilic attack, although it is generally less reactive than the carbonyl carbons. The Gabriel synthesis, a well-known method for preparing primary amines, involves the N-alkylation of potassium phthalimide. organic-chemistry.orgorgsyn.org While this is an alkylation at the nitrogen, it demonstrates the ability of the phthalimide nitrogen to participate in bond formation.

More direct nucleophilic additions to the phthalimide ring system can lead to ring-opening reactions. For example, the reaction of cyclopentylamine (B150401) with N-substituted phthalimides resulted in the formation of benzamide derivatives. nih.gov Similarly, the hydrolysis of N-ethylphthalimide breaks the N-C bond to form phthalic acid and the corresponding amine. youtube.com

Electrophilic Activation of the Acetal Moiety for Carbon-Carbon Bond Formation

The acetal group of this compound can be activated under electrophilic conditions to facilitate carbon-carbon bond formation. The hydrolysis of the acetal to the corresponding aldehyde provides an electrophilic carbon that can react with various nucleophiles. researchgate.net

Carbon-carbon bonds can be formed through various methods, including the reaction of nitriles with organometallic reagents or through Friedel-Crafts type reactions. youtube.com In the context of this compound, the aldehyde generated from acetal hydrolysis could undergo reactions like aldol (B89426) or Wittig reactions to form new carbon-carbon bonds. A theoretical study has explored the mechanism of Michael-type additions for carbon-carbon bond formation. researchgate.net

Mechanistic Investigations into Key Transformations

The mechanism of acid-catalyzed hydrolysis of phthalimide derivatives has been studied, revealing different pathways depending on the reaction conditions. For N-(4-substituted arylthio)phthalimides, an A-2 mechanism is proposed at low acidities. researchgate.net The formation of N,O-acetals from N-acyl phthalimides and aldehydes is proposed to proceed through the formation of an alkoxide adduct followed by acylation. nsf.gov

Mechanistic studies on the formation of carbon-carbon bonds often involve the generation of a carbocation or a carbanion intermediate. nih.gov For instance, in Friedel-Crafts reactions, a carbocation is generated which then attacks an aromatic ring. youtube.com The mechanism of the Gabriel synthesis involves the nucleophilic attack of the phthalimide anion on an alkyl halide. youtube.com

Trapping Experiments for Elucidation of Transient Intermediates

While specific trapping experiments for this compound are not extensively documented in the literature, the known photochemical behavior of phthalimides allows for postulation of key transient intermediates that could be targeted in such studies. irb.hr Photochemical reactions of phthalimides are known to be highly selective and can proceed through various mechanisms, including single electron transfer (SET), hydrogen abstraction, and cycloaddition. irb.hr

One class of intermediates in phthalimide photochemistry is the azomethine ylide. For instance, photolysis of N-phthaloyl derivatives of amino acids has been shown to generate azomethine ylide intermediates, which can be "trapped" by dipolarophiles like methyl acrylate (B77674) in [3+2] cycloaddition reactions. irb.hr This suggests that irradiation of this compound could potentially lead to the formation of an analogous azomethine ylide, which could be intercepted by a suitable trapping agent.

Furthermore, studies on the photocyclization of N-(trimethylsilylmethoxyalkyl)phthalimides propose a mechanism involving an intramolecular single electron transfer from an oxygen atom in the alkyl side chain to the singlet excited state of the phthalimide moiety. koreascience.kr This process generates an intermediate cation radical, which then undergoes further reaction. koreascience.kr By analogy, it is plausible that the dimethoxyethyl side chain of this compound could participate in similar SET processes, forming transient radical intermediates that could be detected or trapped.

In non-photochemical reactions, such as the Gabriel synthesis of primary amines, the key intermediate is the phthalimide anion, formed by deprotonation of phthalimide. masterorganicchemistry.com While this compound is already N-substituted, its reactions could be designed to proceed through intermediates where the phthalimide structure is altered. For example, in Mukaiyama-type aldol cyclizations of phthalimides, an initial aldol adduct is formed as an intermediate, which can then undergo elimination. nih.gov

A summary of potential transient intermediates in reactions involving the phthalimide functional group is presented in the table below.

| Reaction Type | Potential Transient Intermediate | Potential Trapping Agent/Method |

| Photochemical Cycloaddition | Azomethine Ylide | Dipolarophiles (e.g., methyl acrylate) |

| Photochemical Cyclization | Cation Radical | Electron donors/acceptors, radical scavengers |

| Mukaiyama-type Aldol Cyclization | Aldol Adduct | Spectroscopic observation at low temperature |

| Gabriel Synthesis | Phthalimide Anion | Electrophiles (e.g., alkyl halides) |

Competition Experiments to Determine Reaction Selectivity and Pathway

Competition experiments are a valuable tool for understanding reaction selectivity. For phthalimide derivatives, selectivity can be a key feature of their reactivity. For example, photochemical reactions of phthalimides are generally characterized by high selectivity, which can be controlled by the choice of reactants and conditions. irb.hr

In the context of this compound, competition experiments could be designed to probe various aspects of its reactivity:

Regioselectivity: In reactions involving the phthalimide aromatic ring, such as electrophilic substitution or cycloaddition, there are multiple possible sites for reaction. Competition experiments could determine the preferred position of attack. Studies on Mukaiyama-type aldol cyclizations of substituted phthalimides have demonstrated a high level of regioselectivity, which is influenced by both steric and electronic factors. nih.gov

Chemoselectivity: The this compound molecule possesses several functional groups: the phthalimide carbonyls, the aromatic ring, and the acetal group. Competition experiments could reveal which group is most reactive under specific conditions. For example, in the presence of a reducing agent, it would be important to determine whether reduction of the carbonyls or cleavage of the acetal is the preferred pathway.

Stereoselectivity: For reactions that generate new stereocenters, competition experiments can quantify the preference for one stereoisomer over another. The stereocontrol in photochemical reactions of phthalimides can be influenced by factors such as the use of chiral auxiliaries. irb.hr

An example of competing pathways is observed in the photoreaction of N-(trimethylsilylmethoxyethyl)phthalimide in different solvents. In methanol, the reaction proceeds primarily through a single electron transfer (SET) pathway to yield a specific cyclized product. koreascience.kr In contrast, in acetone, triplet-mediated hydrogen abstraction and silyl (B83357) group abstraction pathways compete, leading to different products. koreascience.kr This highlights how reaction conditions can be tuned to favor one pathway over another, a key aspect of reaction selectivity.

The table below outlines hypothetical competition experiments for this compound based on the known reactivity of related compounds.

| Experiment Type | Competing Pathways/Factors | Method of Analysis |

| Photocyclization Solvent Effects | Single Electron Transfer vs. Hydrogen Abstraction | Product distribution analysis (e.g., by NMR or GC-MS) in different solvents (e.g., methanol vs. acetone) |

| Mukaiyama-type Cyclization | Steric vs. Electronic Control of Regioselectivity | Comparison of product ratios with different substituted phthalimide analogues |

| Reaction with Mixed Electrophiles | N-alkylation vs. Ring Substitution | Analysis of products from reaction with a mixture of electrophiles targeting different sites |

Strategic Applications of N 2,2 Dimethoxyethyl Phthalimide As a Versatile Synthetic Intermediate

Core Building Block in Primary Amine Synthesis (Gabriel Synthesis)

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines. youtube.comkhanacademy.org This reaction avoids the overalkylation that is often problematic when using ammonia (B1221849), leading to cleaner reactions and higher yields of the desired primary amine. byjus.commasterorganicchemistry.comunacademy.com The process involves the N-alkylation of a phthalimide (B116566) salt, followed by the liberation of the primary amine. libretexts.orgwikipedia.org

N-(2,2-Dimethoxyethyl)phthalimide serves as a key starting material in the Gabriel synthesis for producing 2,2-dimethoxyethylamine. The synthesis begins with the reaction of potassium phthalimide with bromoacetaldehyde (B98955) dimethyl acetal (B89532) to yield this compound. chemicalbook.com Subsequent hydrazinolysis or acidic hydrolysis of the phthalimide group then liberates the primary amine, 2,2-dimethoxyethylamine. byjus.comwikipedia.org This amine is a versatile intermediate in its own right, with the dimethoxyethyl group capable of being deprotected to reveal a reactive aldehyde functionality. This two-step process, starting from the stable this compound, allows for the introduction of a protected aminoacetaldehyde equivalent into a molecule.

The Gabriel synthesis using phthalimide derivatives is a widely applicable method for producing a variety of primary amines from alkyl halides. organic-chemistry.orglibretexts.org The initial step involves the deprotonation of phthalimide to form a nucleophilic anion, which then undergoes an SN2 reaction with an alkyl halide. youtube.commasterorganicchemistry.com The resulting N-alkylphthalimide is a stable intermediate that can be isolated and purified before the final deprotection step. byjus.comlibretexts.org This deprotection is typically achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis, which cleaves the phthaloyl group to release the primary amine. masterorganicchemistry.comwikipedia.orgnrochemistry.com

The table below summarizes the key steps in the Gabriel synthesis for preparing primary amines.

| Step | Description | Reagents | Product |

| 1 | Deprotonation of Phthalimide | Potassium hydroxide (B78521) (KOH) or Sodium hydride (NaH) | Potassium or Sodium Phthalimide |

| 2 | N-Alkylation | Primary alkyl halide (R-X) | N-Alkylphthalimide |

| 3 | Deprotection | Hydrazine (NH₂NH₂), or Acid (e.g., HCl), or Base (e.g., NaOH) | Primary Amine (R-NH₂) and Phthalhydrazide (B32825) or Phthalic acid salt |

The Gabriel synthesis is inherently well-suited for reactions with primary alkyl halides due to the SN2 nature of the alkylation step. youtube.commasterorganicchemistry.com This mechanism generally proceeds with inversion of stereochemistry if the alkyl halide is chiral at the reaction center. The use of bulky phthalimide anion can enhance regioselectivity, favoring attack at less sterically hindered positions.

While traditional Gabriel synthesis is not asymmetric, modern variations have been developed to achieve stereochemical control. numberanalytics.com These methods often employ chiral auxiliaries or catalysts to induce enantioselectivity in the formation of the new carbon-nitrogen bond. numberanalytics.com For instance, the use of chiral phase-transfer catalysts can lead to high enantiomeric excesses in the resulting primary amines. numberanalytics.com

The regioselectivity of the Gabriel synthesis is a key advantage, as it reliably produces primary amines without the formation of secondary or tertiary amine byproducts, a common issue with direct alkylation of ammonia. byjus.commasterorganicchemistry.com The phthalimide group effectively "protects" the nitrogen, preventing further alkylation. masterorganicchemistry.com

Precursor in Complex Heterocyclic Compound Synthesis

The aldehyde and amine functionalities masked within this compound make it a powerful precursor for the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active molecules.

This compound is a precursor to aminoacetaldehyde dimethyl acetal, a key building block for imidazole (B134444) rings. For instance, β-aminoacetaldehyde dimethyl acetal can be reacted with S-ethylisothiourea to form N-(2,2-dimethoxyethyl)guanidine sulfate. nih.gov Subsequent treatment with hydrochloric acid yields 2-aminoimidazole. nih.gov This 2-aminoimidazole can then be converted to 2-nitroimidazole, a core structure in various pharmaceuticals, through diazotization followed by nitration. nih.gov

Nitroimidazoles, such as benznidazole, are important therapeutic agents. nih.gov The synthesis of such compounds often involves the construction of the imidazole ring from precursors that can be derived from this compound. The versatility of the imidazole scaffold allows for further functionalization to create a diverse library of compounds for biological screening. sapub.org

This compound and its derivatives are instrumental in the synthesis of pyrazinoisoquinoline structures, a key framework in the anthelmintic drug Praziquantel. derpharmachemica.comgoogle.com In one synthetic route, 2-amino-N-phenylethylacetamide is treated with bromoacetaldehyde dimethyl acetal to yield 2-[2,2(dimethoxy ethyl) amino]-N-(2-phenylethyl) acetamide. derpharmachemica.comgoogle.com This intermediate, containing the core structure derived from this compound, undergoes cyclization and subsequent acylation to form Praziquantel. derpharmachemica.comgoogle.com

Another approach involves the reaction of an appropriate amine with aminoacetaldehyde dimethylacetal to form an intermediate like 2-[(2,2-dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide, which is then cyclized with sulfuric acid to create the pyrazinoisoquinoline core. nih.gov

The following table highlights the key intermediates and the role of the dimethoxyethyl group in the synthesis of Praziquantel.

| Starting Material | Intermediate containing the dimethoxyethyl group | Final Product Core Structure |

| 2-amino-N-phenylethylacetamide | 2-[2,2(dimethoxy ethyl) amino]-N-(2-phenylethyl) acetamide | Pyrazinoisoquinoline |

| Amphetamine | 2-[(2,2-dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide | 6-methylpraziquanamine |

The latent aldehyde and amine functionalities within this compound can be strategically unveiled to participate in cyclization reactions, leading to the formation of various N-heterocycles. While direct synthesis of pyrrolidinones from this specific phthalimide is not extensively documented, the general principle of using protected aminoaldehydes is a common strategy in heterocyclic chemistry. For example, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions are a modern approach to constructing highly functionalized 2-pyrrolidinones. rsc.org

The synthesis of bicyclic N-heterocycles often relies on intramolecular reactions of precursors containing both a nucleophilic amine and an electrophilic group. The 2,2-dimethoxyethylamine, derived from this compound, provides the nucleophilic nitrogen and a masked aldehyde that, upon deprotection, can act as an electrophile in cyclization reactions. This strategy is fundamental to building complex molecular architectures found in many natural products and pharmaceuticals.

Construction of Cyclic and Polycyclic Urea Derivatives

Application in Carbazole (B46965) and Azocinoindole Scaffolds

The synthesis of carbazole and azocinoindole scaffolds is of great interest due to their presence in numerous biologically active natural products and pharmaceutical agents. nih.govnih.gov Synthetic strategies towards carbazoles often involve intramolecular C-H amination reactions or tandem cross-coupling and cyclization reactions. nih.govrsc.org However, a detailed search of the chemical literature did not reveal specific synthetic routes to carbazole or azocinoindole scaffolds that employ this compound as a key starting material or intermediate.

Utility in Advanced Natural Product and Analog Synthesis

The unique chemical features of this compound make it a useful precursor in the synthesis of complex natural products and their analogues. The phthalimide group serves as a classic protecting group for primary amines, while the dimethoxyethyl group acts as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality.

Acarnidines are a class of marine alkaloids characterized by a unique polyamine structure. While the synthesis of acarnidine analogues is an active area of research, the scientific literature reviewed does not provide specific examples of this compound being used as an intermediate in their preparation.

A significant application of this compound is its use as a precursor for the synthesis of tryptamine (B22526) derivatives. Tryptamines are a class of indole (B1671886) alkaloids with a wide range of biological activities. The synthesis of tryptamine derivatives often involves the alkylation of an indole nucleus at the C3 position.

A direct, one-pot reductive alkylation of indoles using N-protected aminoethyl acetals, such as this compound, has been reported as an efficient method for the synthesis of tryptamine derivatives. This approach is convergent and versatile, employing safe and inexpensive reagents under mild conditions. The reaction proceeds via the in situ generation of an electrophilic species from the acetal, which then reacts with the nucleophilic indole.

Table 1: Synthesis of Tryptamine Derivatives via Reductive Alkylation

| Indole Derivative | N-Protected Aminoethyl Acetal | Product (Tryptamine Derivative) |

|---|---|---|

| Indole | This compound | N-Phthaloyl Tryptamine |

| 5-Methoxyindole | This compound | N-Phthaloyl-5-methoxytryptamine |

This table represents a generalized scheme based on the principles of reductive alkylation of indoles with N-protected aminoethyl acetals. Specific yields and reaction conditions would vary depending on the substrates and reagents used.

Seco-nucleosides are modified nucleosides in which the covalent bond between the C2' and C3' atoms of the ribose ring is cleaved. These analogues are of interest in medicinal chemistry for their potential antiviral and anticancer properties. While the synthesis of seco-nucleoside analogues involves the coupling of a nucleobase with a modified ribose mimic, the surveyed literature does not describe specific methods that utilize this compound for the construction of these structures. General methods for synthesizing seco-nucleosides often involve the use of S,X-acetals in nucleoside chemistry. nih.gov

Integration into Polymer Science and Material Applications

The incorporation of specific functional groups into polymers is a key strategy for designing materials with tailored properties. While phthalimide-containing polymers have been synthesized and studied for various applications, there is no specific mention in the reviewed literature of this compound being directly used as a monomer or functionalizing agent in polymer science. The related compound, N-(2-hydroxyethyl)phthalimide, can be converted into vinyl monomers for polymerization, suggesting a potential, though not explicitly documented, route for the integration of the phthalimidoethyl moiety into polymer chains. nih.gov

Synthesis of Specialized Monomers for Hydrogel Compositions (e.g., N-(2,2-Dimethoxyethyl)methacrylamide)

The synthesis of functional monomers is critical for the development of advanced polymers with tailored properties. N-(2,2-Dimethoxyethyl)methacrylamide is a specialized monomer used in creating hydrogels with latent aldehyde functionality, which can be used for subsequent bioconjugation reactions. The synthesis of this monomer can be efficiently achieved starting from this compound in a two-step sequence.

The first step is the deprotection of the phthalimide group to liberate the primary amine. This is commonly achieved via hydrazinolysis, where this compound is treated with hydrazine (N₂H₄) in a suitable solvent like ethanol (B145695) or THF at room temperature. rsc.org The reaction proceeds to form the free amine, 2,2-dimethoxyethanamine, and phthalhydrazide, which precipitates out of the solution and can be removed by filtration. rsc.org Alternative mild methods for phthalimide deprotection, such as using sodium borohydride (B1222165) followed by acetic acid, can also be employed to avoid the harsh conditions of traditional hydrazinolysis. organic-chemistry.orgchemicalbook.com

The resulting 2,2-dimethoxyethanamine is then acylated in the second step to introduce the polymerizable methacrylamide (B166291) group. This is typically accomplished by reacting the amine with methacryloyl chloride in the presence of a base (like triethylamine (B128534) or under Schotten-Baumann conditions) at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. The presence of a radical inhibitor is often necessary to prevent premature polymerization of the monomer product. This synthetic strategy provides a reliable route to N-(2,2-dimethoxyethyl)methacrylamide, a key component for producing functional hydrogels.

Derivatization and Scaffold Modification Strategies

The dual functionality of this compound makes it an excellent starting point for creating a wide array of molecular structures through derivatization and scaffold modification.

N-Acylation of Amine Intermediates in Multi-step Synthesis

Following the deprotection of the phthalimide group to yield 2,2-dimethoxyethanamine, the resulting primary amine serves as a crucial nucleophilic handle for building molecular complexity through N-acylation reactions. researchgate.netbath.ac.uk This reaction, which forms a stable amide bond, is one of the most fundamental and widely used transformations in organic chemistry, central to the synthesis of pharmaceuticals, natural products, and materials. researchgate.netbath.ac.uk

In a multi-step synthesis, the 2,2-dimethoxyethanamine intermediate can be coupled with various carboxylic acids or their activated derivatives (such as acid chlorides or esters) to introduce a wide range of acyl groups. This versatility allows for the systematic modification of a molecule's properties. For instance, in the synthesis of complex heterocyclic systems, 2,2-dimethoxyethanamine has been acylated with 2-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetic acid to form the corresponding amide, which is a key intermediate in the construction of intricate alkaloid scaffolds. This N-acylation step is fundamental to elongating the molecular framework and introducing the necessary functionalities for subsequent cyclization reactions.

The reaction is broadly applicable and can be facilitated by numerous coupling agents or performed directly with highly reactive acylating agents, making it a reliable method for incorporating the N-(2,2-dimethoxyethyl) motif into diverse molecular architectures. researchgate.net

Functional Group Interconversions on the Acetal Moiety for Diverse Scaffolds

The dimethyl acetal group in this compound represents a masked aldehyde. This latent functionality can be unveiled at a strategic point in a synthetic sequence through acid-catalyzed hydrolysis. The acetal is stable under basic and neutral conditions, allowing for extensive modifications at the phthalimide nitrogen, but can be readily converted to the corresponding aldehyde under acidic conditions. chemicalbook.com

This deprotection strategy is particularly powerful for the synthesis of nitrogen-containing heterocyclic scaffolds. Once the amine is liberated and modified (e.g., via N-acylation), the subsequent hydrolysis of the acetal generates an aldehyde functionality within the same molecule. This newly formed aldehyde is positioned to react intramolecularly with the nitrogen atom (or other nucleophilic sites introduced during the synthesis), leading to cyclization and the formation of various heterocyclic rings. chemicalbook.com

For example, the intermediate can be used to generate biologically important nitrogen-containing heterocycles like isoquinolines and indoles. chemicalbook.com The in-situ generation of the aldehyde and its subsequent cyclization under acidic conditions is an efficient method for constructing complex ring systems from a relatively simple, linear precursor. This approach highlights the utility of the acetal as a "linchpin" functional group, holding a reactive aldehyde in a protected state until it is needed to forge key structural bonds.

Advanced Mechanistic and Theoretical Investigations of N 2,2 Dimethoxyethyl Phthalimide Reactions

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an electronic level. For N-(2,2-Dimethoxyethyl)phthalimide, these approaches can model its structure, reactivity, and the energetic profiles of its reactions before they are even attempted in a laboratory.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focused exclusively on this compound are not widely published, the principles can be applied to predict its properties. Such studies would calculate key parameters that dictate the molecule's reactivity.

These investigations typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. nih.gov For instance, in similar compounds, oxygen atoms often exhibit negative potential, marking them as likely sites for electrophilic interaction. nih.gov

Hypothetical DFT Parameters for this compound This table is illustrative and shows the type of data a DFT study would generate.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Elucidation of Reaction Transition States and Pathways

Computational chemistry is instrumental in mapping the entire energy landscape of a reaction, including the short-lived, high-energy transition states that are difficult to observe experimentally. By calculating the potential energy surface, researchers can identify the most favorable reaction pathway, or mechanism. For this compound, this could be applied to its synthesis via the Gabriel reaction or its subsequent cleavage.

The Gabriel synthesis, a common method for forming primary amines, involves the N-alkylation of a phthalimide (B116566). byjus.commasterorganicchemistry.com DFT calculations can model the transition state of the nucleophilic attack by the phthalimide anion on an alkyl halide, providing insights into the reaction's energy barrier. masterorganicchemistry.com Similarly, the mechanism of deprotection, such as hydrazinolysis, can be computationally modeled to understand the stepwise process of cleaving the phthalimide group to release the primary amine. masterorganicchemistry.com

The three-dimensional shape, or conformation, of this compound and its reaction intermediates can significantly influence reactivity. Computational methods are used to determine the relative stabilities of different possible conformers. Theoretical calculations can identify stable conformations, such as gauche and cis forms, in both the gas phase and in solution using models like the Polarisable Continuum Model (PCM). nih.gov For this compound, this would involve analyzing the rotation around the N-CH₂, CH₂-CH, and CH-O bonds to find the lowest energy arrangements of the dimethoxyethyl side chain relative to the planar phthalimide ring. Natural Bond Orbital (NBO) analysis can further explain the stability of certain conformations through the identification of stabilizing orbital interactions. nih.gov

Kinetic Studies for Reaction Rate and Mechanism Determination

Kinetic studies provide quantitative data on reaction rates, which is essential for determining reaction mechanisms. By systematically varying parameters like reactant concentrations and temperature, a rate law can be established, offering clues about the molecularity of the rate-determining step.

While specific kinetic data for this compound is scarce in the literature, studies on related phthalimide derivatives offer a blueprint for how such investigations would be conducted. For example, kinetic studies on the reactions of the phthalimide-N-oxyl radical (PINO) have been performed using techniques like laser flash photolysis. nih.govnih.gov In these experiments, a radical is generated, and its decay is monitored over time in the presence of a substrate. nih.gov The rate constants are determined by observing the change in absorbance of the radical species at a specific wavelength as a function of the substrate concentration. nih.gov Such studies have revealed how structural and medium effects influence reaction rates, for instance, in hydrogen atom transfer (HAT) reactions. nih.gov

Representative Kinetic Data for a Phthalimide Derivative Reaction This table illustrates how kinetic data from a hypothetical reaction of this compound with a reagent 'X' might be presented.

| [this compound] (M) | [X] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.2 x 10⁻⁵ |

| 0.02 | 0.01 | 2.4 x 10⁻⁵ |

| 0.01 | 0.02 | 4.8 x 10⁻⁵ |

From this data, a rate law of Rate = k[Phthalimide]¹[X]² could be inferred, providing insight into the reaction mechanism.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ NMR for reaction monitoring)

Modern spectroscopic techniques allow for the real-time observation of chemical reactions, providing a direct window into the mechanistic details. In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful method for monitoring the progress of a reaction from within the NMR tube. ed.ac.uk

This technique allows researchers to track the disappearance of starting materials and the appearance of intermediates and products over time, all in a single experiment. ed.ac.uk By acquiring spectra at regular intervals, one can obtain concentration profiles for all NMR-active species, from which reaction kinetics can be accurately determined. ed.ac.uked.ac.uk This is invaluable for identifying transient intermediates that might otherwise be missed by conventional analysis of the final reaction mixture. For example, the hydrolysis of this compound could be monitored by ¹H NMR to observe the cleavage of the imide ring and the formation of phthalic acid and 2,2-dimethoxyethan-1-amine. The integration of the characteristic signals for each species would provide a direct measure of their concentration throughout the reaction. mdpi.com

Innovations in Synthetic Techniques Utilizing N 2,2 Dimethoxyethyl Phthalimide

Solid-Phase Organic Synthesis (SPOS) Methodologies

A thorough search of chemical databases and academic journals did not yield any studies describing the application of N-(2,2-Dimethoxyethyl)phthalimide in solid-phase organic synthesis (SPOS). The principles of SPOS involve anchoring a substrate to a solid support (resin) and performing sequential reactions, which simplifies purification by allowing excess reagents and by-products to be washed away. While the phthalimide (B116566) group is often used as a protecting group for amines in solid-phase peptide synthesis (SPPS), a sub-discipline of SPOS, the specific use of the N-(2,2-dimethoxyethyl) substituent in this context is not reported.

Preparation of Resin-Bound Intermediates for Iterative Synthesis

There is no available literature detailing the preparation of resin-bound intermediates derived from this compound for use in iterative synthesis. Such a process would typically involve attaching the molecule to a polymer support, but specific linkers, resins, or reaction conditions for this compound have not been described.

Optimization of Sequential Reactions on Solid Support

Consequently, without established methods for creating resin-bound intermediates, there are no research findings on the optimization of sequential reactions involving this compound on a solid support.

Green Chemistry Principles in this compound Transformations

Development of Solvent-Free or Reduced-Solvent Reaction Conditions

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry. The N-alkylation of phthalimide, a related transformation, has been achieved under solvent-free conditions using phase-transfer catalysts. researchgate.net Similarly, reactions of phthalic anhydride (B1165640) with amino acids have been performed under solventless "dry" conditions with microwave irradiation. epa.gov However, no studies have been published that specifically apply these solvent-free techniques to the synthesis or subsequent reactions of this compound.

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of various N-substituted phthalimides. researchgate.net This technique uses microwave energy to heat the reaction mixture directly and efficiently. Protocols for the microwave-assisted synthesis of N-alkyl and N-alkyloxy phthalimides often report completion within minutes compared to hours for conventional heating. nih.gov Despite the widespread application of this technology in phthalimide chemistry, specific protocols, reaction times, or yield data for the microwave-assisted synthesis of this compound have not been reported in the literature.

Future Perspectives and Emerging Research Avenues for N 2,2 Dimethoxyethyl Phthalimide

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The true potential of N-(2,2-Dimethoxyethyl)phthalimide lies in the sequential or simultaneous manipulation of its two primary functional groups. Future research will likely focus on uncovering novel reactivity patterns that go beyond the standard deprotection and derivatization schemes.

The acetal (B89532) group, which protects the aldehyde, is stable under basic and nucleophilic conditions, allowing for a wide range of transformations on the phthalimide (B116566) moiety first. total-synthesis.compearson.com Conversely, the phthalimide group is robust, permitting the deprotection of the acetal under acidic conditions to reveal the reactive aldehyde. researchgate.net This aldehyde can then participate in a host of well-established carbonyl chemistries, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce further complexity.

Unconventional transformations could involve domino or cascade reactions, where a single event triggers a series of subsequent bond-forming events. nih.gov For instance, deprotection of the acetal could be followed by an intramolecular cyclization involving the phthalimide ring or a substituent attached to it. Research into photochemical reactions of the phthalimide core, as seen with other N-substituted phthalimides, could initiate radical-based cyclizations or rearrangements, leading to novel heterocyclic systems. nih.gov

The development of new catalytic systems will also be crucial. While the Gabriel synthesis is a classic method for preparing primary amines from phthalimides, modern catalytic approaches could offer milder and more efficient pathways for both the synthesis and transformation of this compound. wikipedia.orglibretexts.org

Design and Synthesis of Highly Functionalized Molecules and Complex Architectures

This compound is an ideal starting material for the synthesis of molecules bearing a 1,2-amino-aldehyde or a 1,2-amino-alcohol motif, which are prevalent in many biologically active compounds and natural products. The controlled unmasking of the amine and aldehyde functionalities provides a powerful tool for building molecular complexity.

Future work will likely see this compound used in the synthesis of novel heterocyclic compounds. For example, condensation of the deprotected aldehyde with various dinucleophiles could lead to a diverse library of heterocycles. The synthesis of complex hybrid molecules, such as those combining the phthalimide structure with other pharmacophores like quinolines or oxadiazoles, represents a promising area of research for developing new therapeutic agents. nih.govresearchgate.net

The ability to introduce functionality at two distinct points in the molecule makes it a valuable scaffold for diversity-oriented synthesis. By systematically varying the reactions performed on the aldehyde and the transformations involving the phthalimide group (e.g., N-arylation, N-alkylation), large libraries of compounds can be generated for high-throughput screening in drug discovery programs. nih.gov

Integration with Modern Synthetic Paradigms (e.g., Flow Chemistry, Automated Synthesis)

Modern synthetic chemistry is increasingly moving towards more efficient, safer, and automated processes. The integration of this compound into these paradigms is a logical and promising future direction.

Flow Chemistry: The synthesis of this compound itself, typically a batch process, could be adapted to a continuous flow system. Flow chemistry offers superior control over reaction parameters such as temperature and pressure, can improve safety when handling reactive intermediates, and often leads to higher yields and purity. acs.orgijtra.com Subsequent transformations of the compound, such as the deprotection of the acetal and subsequent reactions of the aldehyde, are also well-suited for flow reactors, allowing for multi-step syntheses to be performed in a continuous, automated fashion. acs.org This approach could be particularly beneficial for generating libraries of derivatives for screening purposes. ijtra.com

Automated Synthesis: The well-defined reactivity of the functional groups in this compound makes it an excellent candidate for automated synthesis platforms. These systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. By immobilizing the phthalimide on a solid support, it could be used in automated peptide synthesizers or other automated platforms to rapidly generate a wide array of complex molecules.

Development of Asymmetric Transformations Incorporating the Compound

While this compound is an achiral molecule, its functional groups provide handles for introducing stereocenters through asymmetric synthesis. This is a critical area for future research, as the biological activity of molecules is often dependent on their stereochemistry.

One major avenue is the asymmetric transformation of the aldehyde group after deprotection. This could be achieved through various established methods:

Asymmetric Aldol or Baylis-Hillman reactions: Using chiral catalysts to react the aldehyde with nucleophiles, creating chiral β-hydroxy carbonyl compounds or allylic alcohols. youtube.com

Asymmetric Reductive Amination: Reacting the aldehyde with another amine in the presence of a chiral reducing agent or catalyst to form chiral diamine derivatives.

Asymmetric Allylation or Crotylation: Using chiral reagents to add allyl or crotyl groups to the aldehyde, generating homoallylic alcohols with high enantiomeric purity.

Furthermore, research into asymmetric reactions involving the phthalimide group itself is a compelling direction. For example, asymmetric hydrogenation of a ketone placed on the N-alkyl chain of a phthalimide derivative has been shown to proceed with high enantioselectivity using chiral ruthenium-BINAP catalysts. acs.org Similar strategies could be applied to derivatives of this compound. Photochemical reactions using chiral catalysts or auxiliaries could also lead to enantiomerically enriched products through processes like crystallization-induced deracemization. researchgate.net

| Potential Asymmetric Transformation | Functional Group Targeted | Potential Chiral Product | Example Catalyst/Reagent Type |

| Asymmetric Baylis-Hillman Reaction | Aldehyde (after deprotection) | Chiral α-methylene-β-hydroxy carbonyl | Chiral phosphines, bifunctional thiourea (B124793) catalysts youtube.com |

| Asymmetric Hydrogenation | Ketone on N-alkyl chain | Chiral alcohol | Chiral Ru-BINAP complexes acs.org |

| Asymmetric Reductive Amination | Aldehyde (after deprotection) | Chiral amine | Chiral phosphoric acids, iridium catalysts |

| Crystallization-Induced Deracemization | Phthalimide derivative | Enantiopure cyclized product | None (spontaneous resolution) researchgate.net |

Computational Design of Predictive Reaction Pathways and Novel Applications

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions and to design new molecules with desired properties. Applying these methods to this compound can accelerate the discovery of its applications.

Predictive Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms for the transformation of this compound. mdpi.comnih.gov By calculating the energies of transition states and intermediates, researchers can predict the most likely reaction pathways, identify potential side products, and optimize reaction conditions for higher yields and selectivity. researchgate.net This is particularly valuable for designing complex, multi-step syntheses or for exploring unconventional, high-energy transformations. mdpi.comnih.gov For example, computational studies have been successfully used to elucidate the mechanisms of metal-catalyzed reactions involving phthalimides and to understand the selectivity of cyclization reactions. nih.govresearchgate.net

Design of Novel Applications: Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to design new derivatives of this compound with specific biological activities. ufms.brufms.br By creating a virtual library of derivatives and simulating their interactions with biological targets such as enzymes or receptors, researchers can identify promising candidates for synthesis and experimental testing. mdpi.comresearchgate.netnih.gov This in silico screening approach can significantly reduce the time and cost associated with drug discovery. Studies have already demonstrated the utility of these methods for identifying phthalimide derivatives with potential as anticancer or anti-diabetic agents. nih.govmdpi.com

| Computational Method | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. nih.gov | Prediction of product distribution, optimization of reaction conditions. mdpi.com |

| Molecular Docking | Simulating the binding of derivatives to protein targets. researchgate.net | Identification of potential drug candidates with high binding affinity. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating molecular structure with biological activity. ufms.br | Guiding the design of more potent analogues for a specific target. ufms.br |

| Neural Network Potentials (NNP) | Exploring complex reaction networks and predicting stereoselectivity. researchgate.net | Discovery of novel reaction pathways and enabling steps for complex synthesis. researchgate.net |

Retrosynthesis Analysis